3-(哌啶-2-基)吡啶

描述

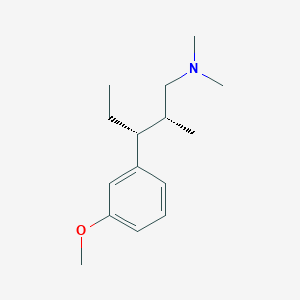

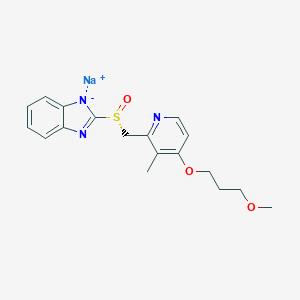

Anabasine is a pyridine and piperidine alkaloid found in the Tree Tobacco (Nicotiana glauca) plant, as well as in the close relative of the common tobacco plant (Nicotiana tabacum). It is a structural isomer of, and chemically similar to, nicotine . Its principal (historical) industrial use is as an insecticide . Anabasine is a nicotinic acetylcholine receptor agonist . In high doses, it produces a depolarizing block of nerve transmission, which can cause symptoms similar to those of nicotine poisoning and, ultimately, death by asystole .

Synthesis Analysis

Anabasine derivatives were obtained in high yields via condensation of the alkaloids with o-formylbenzoic acid . The convenient method for the preparation of the alkaloids anabasine and cytisine derivatives via an acylation reaction with 4,5-dichloroisothiazole-3-, 5-arylisoxazole-3-, adamantane- and hydrochlorides of pyridine-3- and pyridine-4-carbonyl chlorides, has been developed .Molecular Structure Analysis

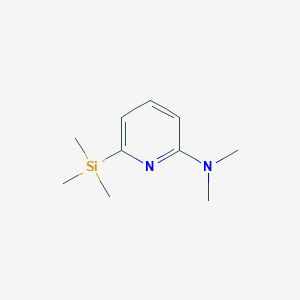

Anabasine has a molecular formula of C10H14N2 and a molecular weight of 162.2316 . It contains a total of 27 bond(s); 13 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic) and 1 Pyridine(s) .Chemical Reactions Analysis

Anabasine is a nicotinic acetylcholine receptor agonist . In high doses, it produces a depolarizing block of nerve transmission, which can cause symptoms similar to those of nicotine poisoning .Physical And Chemical Properties Analysis

Anabasine is a liquid at room temperature . It has a molecular weight of 162.23 g/mol . It is soluble in DMSO .科学研究应用

药物设计与合成

哌啶类化合物,包括3-(哌啶-2-基)吡啶,是药物设计中最重要的人工合成片段之一 . 它们在制药行业中发挥着重要作用 . 它们的衍生物存在于二十多种药物类别中,以及生物碱中 .

化学反应中的催化剂

3-(哌啶-2-基)吡啶可用作科学研究中的催化剂. 其独特的结构使其能够促进各种化学反应.

有机合成的合成砌块

该化合物是一种在科学研究中使用的通用化学化合物. 它可以用作有机合成的合成砌块,有助于形成复杂的有机结构。

金属配位化学中的配体

3-(哌啶-2-基)吡啶也可以作为金属配位化学中的配体. 这涉及化合物与中心金属原子结合形成配位络合物。

药理学应用

哌啶衍生物,包括3-(哌啶-2-基)吡啶,已被发现具有广泛的药理学应用 . 它们被用作抗癌、抗病毒、抗疟疾、抗菌、抗真菌、降压、镇痛、消炎、抗阿尔茨海默病、抗精神病和/或抗凝血剂 .

神经和免疫系统疾病的治疗

吡咯并[3,4-c]吡啶类化合物,包括3-(哌啶-2-基)吡啶,已被发现可用于治疗神经和免疫系统疾病 . 它们还被发现具有抗糖尿病、抗分枝杆菌、抗病毒和抗肿瘤活性 .

作用机制

Target of Action

3-(piperidin-2-yl)pyridine, also known as Anabasine, primarily targets nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels found in the central and peripheral nervous systems. They play a crucial role in neurotransmission by mediating the effects of acetylcholine, a neurotransmitter involved in muscle activation, cognitive functions, and autonomic nervous system responses .

Mode of Action

Anabasine acts as an agonist at nAChRs, meaning it binds to these receptors and mimics the action of acetylcholine. Upon binding, Anabasine induces a conformational change in the receptor, leading to the opening of the ion channel. This allows the influx of cations, such as sodium (Na+) and calcium (Ca2+), into the neuron, resulting in depolarization and the initiation of an action potential . This process enhances neurotransmission and can lead to various physiological effects, including increased alertness and muscle contraction.

Biochemical Pathways

The activation of nAChRs by Anabasine affects several downstream biochemical pathways. One significant pathway involves the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and growth. Additionally, the influx of Ca2+ can activate calcium-dependent signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses such as proliferation, differentiation, and apoptosis .

Pharmacokinetics

The pharmacokinetics of Anabasine involve its absorption, distribution, metabolism, and excretion (ADME). Anabasine is rapidly absorbed through the gastrointestinal tract when ingested. It is distributed throughout the body, including the brain, due to its lipophilic nature. Metabolism primarily occurs in the liver, where it is converted into various metabolites. The compound and its metabolites are excreted mainly through the urine . The bioavailability of Anabasine is influenced by factors such as the route of administration and the presence of other substances that may affect its absorption and metabolism.

Result of Action

At the molecular level, the binding of Anabasine to nAChRs leads to the opening of ion channels and subsequent depolarization of neurons. This enhances synaptic transmission and can result in increased neuronal activity. At the cellular level, the activation of signaling pathways such as PI3K/Akt and MAPK can promote cell survival, proliferation, and differentiation. These effects contribute to the overall physiological responses observed with Anabasine, including increased cognitive function, muscle contraction, and autonomic nervous system activation.

Action Environment

The efficacy and stability of Anabasine can be influenced by various environmental factors. Temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with nAChRs. For instance, extreme pH levels or high temperatures may lead to the degradation of Anabasine, reducing its effectiveness. Additionally, the presence of other agonists or antagonists of nAChRs can modulate the compound’s action by competing for binding sites or altering receptor conformation .

安全和危害

Anabasine is fatal if swallowed or in contact with skin . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

未来方向

While Anabasine has been historically used as an insecticide, its derivatives have been identified with a more selective α7 binding profile . One such derivative (GTS-21, 3-(2,4-dimethoxybenzylidene)-anabaseine) has been studied as a drug candidate for cognitive and memory deficits, particularly associated with schizophrenia . This suggests potential future directions in the medical field .

属性

IUPAC Name |

3-piperidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXSIJUGVMTTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859409 | |

| Record name | (+/-)-Anabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Darkens on exposure to air; [Hawley] Yellow liquid; [MSDSonline], Liquid | |

| Record name | Anabasine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

270-272 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, Soluble in alcohol and ether, Miscible in water @ 25 °C, 1000 mg/mL at 25 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0455 @ 20 °C/4 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00301 [mmHg] | |

| Record name | Anabasine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

...ANABASINE AFFECT/S/ THE GANGLION OF THE INSECT CENTRAL NERVOUS SYSTEM, FACILITATING TRANS-SYNAPTIC CONDUCTION AT LOW CONCENTRATIONS AND BLOCKING CONDUCTION AT HIGHER LEVELS., ANABASINE EXERTED NEUROMUSCULAR BLOCKING EFFECT ON ISOLATED RAT PHRENIC NERVE-DIAPHRAGM WHICH COULD BE PARTIALLY ANTAGONIZED BY NEOSTIGMINE. IT IS A DEPOLARIZING MUSCLE RELAXANT WITH SOME CHARACTERISTICS OF COMPETITIVE MUSCLE RELAXANTS. | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, darkens on exposure to air | |

CAS RN |

13078-04-1, 494-52-0 | |

| Record name | (±)-Anabasine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13078-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-(2-piperidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Anabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anabasine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-Anabasine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

FP: 9 °C, 9 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Anabasine interact with its target, and what are the downstream effects?

A1: Anabasine primarily targets nicotinic acetylcholine receptors (nAChRs) in the body. [, ] Similar to Nicotine, it acts as an agonist, binding to these receptors and mimicking the effects of the neurotransmitter acetylcholine. [, ] This interaction leads to a cascade of downstream effects, including the release of neurotransmitters like dopamine and norepinephrine. [, ] These neurotransmitters play crucial roles in various physiological processes, including mood regulation, attention, and reward pathways.

Q2: What is the molecular formula, weight, and spectroscopic data of Anabasine?

A2: * Molecular Formula: C10H14N2 [, , ]* Molecular Weight: 162.23 g/mol [, ]

- IR Spectroscopy: Characteristic peaks have been observed, confirming the presence of specific functional groups. [, ]

- NMR Spectroscopy: Studies employing 1H and 13C NMR have provided detailed insights into the structure and conformation of Anabasine. [, ]

Q3: Are there studies on the performance and applications of Anabasine under various conditions?

A3: While information on the material compatibility of Anabasine is limited, studies have investigated its stability under different conditions. Research indicates that Anabasine can degrade under certain environmental conditions. [] Additionally, the formation of its nitrosamine derivative, N'-Nitrosonornicotine, in the presence of nitrosating agents, has raised concerns regarding its potential health risks. []

Q4: Does Anabasine exhibit any catalytic properties?

A4: Anabasine itself is not known to possess catalytic properties. Its primary mode of action revolves around its interaction with nAChRs.

Q5: Have there been any computational studies conducted on Anabasine?

A5: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interaction of Anabasine with β-cyclodextrin for potential encapsulation and drug delivery applications. []

Q6: How do structural modifications of Anabasine impact its activity, potency, and selectivity?

A6: While detailed SAR studies on Anabasine are limited in the provided research, comparisons with related alkaloids like Nicotine and Anatabine highlight the influence of structural variations on their pharmacological profiles. [, , ] These differences suggest that even subtle modifications to the Anabasine structure could significantly alter its binding affinity, selectivity for nAChR subtypes, and downstream effects.

Q7: What does research reveal about the in vitro and in vivo efficacy of Anabasine?

A9: In vitro studies utilizing human choriocarcinoma cells and term placental microsomes demonstrated that Anabasine inhibits aromatase, an enzyme crucial for estrogen synthesis. [] This finding suggests a potential mechanism for the observed lower estrogen levels in women who smoke. [] Animal studies revealed that Anabasine, along with other minor tobacco alkaloids, could reduce weight gain and body fat in rats, potentially by decreasing food intake and increasing physical activity. [] Further research is necessary to explore its therapeutic potential in humans.

Q8: What is the toxicological profile of Anabasine, and what are its potential long-term effects?

A10: Anabasine is a toxic alkaloid. [, ] It exhibits toxicity in various species, including insects and mammals. [, , ] Research has shown that Anabasine can induce teratogenic effects, such as arthrogryposis and cleft palate, in livestock when ingested by pregnant animals. [, , ]

Q9: What analytical techniques are employed to characterize and quantify Anabasine?

A9: Various analytical techniques have been used to characterize and quantify Anabasine, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): Employed to identify and quantify Anabasine in plant extracts and biological samples. [, , , ]

- High-Performance Liquid Chromatography (HPLC): Used for separating, identifying, and quantifying Anabasine, often coupled with UV or mass spectrometric detection. [, ]

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A sensitive and specific technique for quantifying Anabasine in biological matrices, such as plasma. []

- Ultra-Performance Liquid Chromatography-High-Resolution Electrospray Ionization-Mass Spectrometry (UPLC-HRESI-MS): Provides high sensitivity and resolution for identifying and characterizing Anabasine in complex mixtures. []

Q10: What is the environmental impact of Anabasine, and are there strategies to mitigate potential negative effects?

A12: While Anabasine's use as an insecticide is documented, [, , ] more research is needed to understand its degradation pathways and long-term ecological impact fully.

Q11: Are there any known alternatives or substitutes for Anabasine, and how do they compare?

A13: While Anabasine is structurally similar to Nicotine, they have different pharmacological profiles. [, , , ] Further research is required to determine viable substitutes for specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B190236.png)